molecular formula C16H9Cl2NO3 B2803181 6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 300706-69-8

6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2803181
CAS RN: 300706-69-8
M. Wt: 334.15
InChI Key: RCCAMTUJQYPMED-UHFFFAOYSA-N
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Description

“6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin derivatives have been found to possess diverse pharmacological and biological activities such as antitumor .


Synthesis Analysis

The synthesis of coumarin derivatives, including “6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide”, involves the use of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .


Molecular Structure Analysis

The molecular formula of “6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide” is C18H13Cl2NO3 . The structure of the compound was elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The compound is part of the 2H/4H-chromene class of heterocyclic compounds, which have been found to exhibit noteworthy potency in various biological activities .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 362.207 Da . More detailed physical and chemical properties may require further experimental analysis.

Scientific Research Applications

Structural and Synthetic Applications

  • The study of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives revealed insights into their crystalline structures and polymorphism, which are crucial for understanding the chemical behavior and potential applications of similar compounds (Reis et al., 2013). These findings can facilitate the design of chromone-based compounds with tailored properties for various scientific applications.

  • The synthesis and characterization of chromene derivatives have shown significant antimicrobial activity, suggesting their potential as leads for developing new antimicrobial agents. A study described the synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring, highlighting their biological properties (Ramaganesh et al., 2010).

  • Green Chemistry approaches to synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides have been developed, demonstrating a commitment to environmentally friendly chemical processes. These methods offer high yields and atom economy, emphasizing sustainability in chemical synthesis (Proença & Costa, 2008).

Biological Evaluation and Applications

  • The exploration of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles as antimicrobial agents presents a promising avenue for the development of new therapeutics. These compounds have shown high antimicrobial activity, underscoring the potential of chromene derivatives in addressing resistance to conventional antibiotics (Azab et al., 2017).

  • Studies on novel coumarin-based fluorescent probes for selective detection of Cu(II) ions demonstrate the potential of chromene derivatives in environmental monitoring and analytical chemistry. Such probes can contribute to detecting and quantifying metal ions in various samples, which is crucial for environmental protection and industrial applications (Bekhradnia et al., 2016).

Mechanism of Action

Future Directions

The compound and its derivatives have shown potential in inhibiting the growth of cancer cells . Future research could focus on exploring this anticancer activity further, possibly through in vivo studies or clinical trials. Additionally, the effect of different substituents on the phenyl ring could be explored to optimize the compound’s potency .

properties

IUPAC Name

6,8-dichloro-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO3/c17-10-6-9-7-12(16(21)22-14(9)13(18)8-10)15(20)19-11-4-2-1-3-5-11/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCAMTUJQYPMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

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